4-Methyl-3-penten-2-ol

Catalog No.
S1893895
CAS No.
4325-82-0
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-penten-2-ol

CAS Number

4325-82-0

Product Name

4-Methyl-3-penten-2-ol

IUPAC Name

4-methylpent-3-en-2-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3

InChI Key

SAOXPNBHKSWHGW-UHFFFAOYSA-N

SMILES

CC(C=C(C)C)O

Canonical SMILES

CC(C=C(C)C)O

4-Methyl-3-penten-2-ol is an organic compound with the molecular formula C₆H₁₂O. It is classified as an unsaturated alcohol due to the presence of a hydroxyl (-OH) group and a carbon-carbon double bond within its structure. This compound exhibits a unique combination of fruity and floral aromas, making it valuable in flavoring and fragrance applications. Its structure can be represented as follows:

text
CH₃ |H₂C=C-CH-CH₂OH

Typical of unsaturated alcohols, including:

  • Hydration Reactions: The addition of water across the double bond can yield different alcohols depending on the conditions.
  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, such as 4-methyl-3-penten-2-one. The oxidation mechanism often involves hydroxyl radicals, which initiate the reaction pathways leading to various oxidative products .
  • Isomerization: Under specific conditions, 4-methyl-3-penten-2-ol can undergo isomerization to form other structural isomers, such as 4-methyl-3-penten-2-one .

Several synthesis methods for 4-methyl-3-penten-2-ol have been documented:

  • Grignard Reaction: This involves the reaction of isobutylene with appropriate aldehydes or ketones in the presence of Grignard reagents, yielding 4-methyl-3-penten-2-ol .
  • Thermal Isomerization: The thermal rearrangement of certain precursors under acidic or transition metal catalysis can also produce this compound .
  • Direct Alkylation: Utilizing alkyl halides in reactions with suitable nucleophiles can lead to the synthesis of 4-methyl-3-penten-2-ol.

4-Methyl-3-penten-2-ol finds applications in various industries:

  • Flavoring Agent: It is widely used in the food and beverage industry for its sweet and fruity flavor profile .
  • Fragrance Industry: The compound's floral notes make it suitable for use in perfumes and other scented products.
  • Chemical Intermediate: It serves as a precursor in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 4-methyl-3-penten-2-ol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
4-Methyl-3-penten-2-oneC₆H₁₀OA ketone derivative; less polar than the alcohol
3-Penten-2-oneC₅H₈OLacks the methyl group; different reactivity
3-HydroxybutanoneC₄H₈O₂A saturated alcohol; different functional group

Uniqueness of 4-Methyl-3-penten-2-ol

The unique combination of an unsaturated structure and a hydroxyl group gives 4-methyl-3-penten-2-ol distinct reactivity patterns compared to similar compounds. Its dual functionality allows it to participate in both electrophilic and nucleophilic reactions, making it versatile in synthetic chemistry and industrial applications.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4325-82-0

Dates

Modify: 2023-08-16

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